molecular formula C10H8F3NO3 B14804529 5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid

5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid

Cat. No.: B14804529
M. Wt: 247.17 g/mol
InChI Key: OTVZMVOUSRENDV-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a nicotinic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid involves several steps. One common synthetic route includes the reaction of 2-chloro-5-(trifluoromethyl)nicotinic acid with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

5-cyclopropyloxy-2-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)8-7(9(15)16)3-6(4-14-8)17-5-1-2-5/h3-5H,1-2H2,(H,15,16)

InChI Key

OTVZMVOUSRENDV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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